Benzenesulfonate

Description

Significance in Contemporary Chemical Science and Engineering

The significance of benzenesulfonate and its derivatives in modern chemistry is multifaceted. These compounds are integral to various sectors, including the manufacturing of detergents, dyes, and pharmaceuticals. marketresearchintellect.com In the detergent industry, the sulfonate group's ability to break down oils and greases makes benzenesulfonates key ingredients in numerous cleaning agents. marketresearchintellect.com Their biodegradability further enhances their appeal as an environmentally conscious choice in detergent formulations. marketresearchintellect.com

In the realm of materials science, benzenesulfonates are utilized in the development of polymers and conductive materials. ontosight.ai For instance, benzenesulfonic acid, diethenyl-, homopolymer is explored for its potential in conductive materials and water treatment applications due to the conductive properties imparted by the sulfonic acid groups. ontosight.ai Furthermore, this compound derivatives serve as dopants for electron-conjugated polymers, enhancing their conductivity. google.com

The catalytic properties of benzenesulfonic acid are also a major area of research. It serves as a strong acid catalyst in organic reactions like esterification and polymerization, often offering a more cost-effective and recyclable alternative to traditional catalysts. marketresearchintellect.comrevistadechimie.ro Its use in the synthesis of fine chemicals and polymers is continually expanding. marketresearchintellect.com

Historical Context and Evolution of Research Trajectories in this compound Chemistry

The journey of this compound chemistry began with the discovery of benzene (B151609) itself in 1825 by Michael Faraday. massolit.io The subsequent development of sulfonation reactions, which introduce the sulfonic acid group onto the benzene ring, marked a significant milestone. chemicalbook.com This electrophilic aromatic substitution reaction provided a reliable method for producing benzenesulfonic acid and its derivatives in high yields. chemicalbook.com

Initially, research was heavily focused on the production of phenols, with benzenesulfonic acid serving as a key intermediate. chemcess.com The reaction of benzenesulfonic acid to form phenol (B47542) was one of the first industrial methods for phenol production. chemcess.com Over time, the scope of research broadened significantly. The discovery of the utility of this compound derivatives as surfactants led to their widespread adoption in the detergent industry. marketresearchintellect.comekb.eg

The evolution of analytical techniques, such as high-performance liquid chromatography (HPLC), has further propelled research into benzenesulfonates, allowing for more detailed analysis of these compounds and their interactions. researchgate.net In recent years, research has been driven by the principles of green chemistry, leading to the development of more efficient and environmentally friendly synthesis methods and applications. For example, there is a growing interest in using benzenesulfonic acid and its derivatives as solid acid catalysts, which can be easily separated and reused. rsc.orgrsc.org High-throughput experimentation (HTE) has also become a crucial tool in the pharmaceutical industry for the rapid screening and optimization of reactions involving this compound derivatives. acs.org The exploration of benzenesulfonates in areas like drug delivery, conductive polymers, and advanced catalysts continues to be a vibrant and evolving field of study. ontosight.airesearchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Benzenesulfonic acid | C₆H₅SO₃H | 158.18 | 43-44 | 137 (at 0.1 mmHg) | 930 g/L |

| Sodium this compound | C₆H₅SO₃Na | 180.16 | >300 | - | Soluble |

| Methyl this compound | C₇H₈O₃S | 172.2 | - | 151-153 (at 15 mmHg) | - |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 14.5 | 251-252 | Decomposes |

| p-Toluenesulfonic acid | C₇H₈O₃S | 172.2 | 103-106 | 140 (at 20 mmHg) | Soluble |

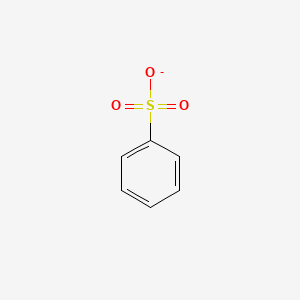

Structure

3D Structure

Properties

CAS No. |

3198-32-1 |

|---|---|

Molecular Formula |

C6H5O3S- |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

benzenesulfonate |

InChI |

InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9)/p-1 |

InChI Key |

SRSXLGNVWSONIS-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-] |

Other CAS No. |

3198-32-1 |

Synonyms |

enzenesulfonate benzenesulfonic acid benzenesulfonic acid hexahydrate, zinc salt, benzenesulfonic acid, ammonium salt benzenesulfonic acid, calcium salt benzenesulfonic acid, iron (+3) salt benzenesulfonic acid, magnesium salt benzenesulfonic acid, potassium salt benzenesulfonic acid, sodium salt benzenesulfonic acid, zinc salt sodium benzenesulfonate sodium benzenesulphonate |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Formation

Electrophilic Aromatic Sulfonation of Benzene (B151609) and Aromatic Systems

The primary route to synthesizing benzenesulfonate is through the electrophilic aromatic substitution (EAS) reaction of benzene. This class of reactions is fundamental to aromatic chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring.

Classical and Contemporary Reaction Conditions and Reagents

The sulfonation of benzene can be achieved using several classical and contemporary reagents and conditions. The choice of reagent often depends on the desired reactivity and the scale of the reaction.

Commonly used sulfonating agents include:

Concentrated Sulfuric Acid (H₂SO₄): Heating benzene with concentrated sulfuric acid for several hours under reflux is a traditional method for producing benzenesulfonic acid. libretexts.org

Fuming Sulfuric Acid (Oleum): A more potent sulfonating agent, fuming sulfuric acid is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂S₂O₇). openochem.orgnumberanalytics.com This mixture reacts more rapidly than concentrated sulfuric acid alone, typically requiring warming at 40°C for 20 to 30 minutes to achieve sulfonation. libretexts.orgchemguide.co.uk The "fuming" aspect is due to the reaction of SO₃ with atmospheric moisture, creating an aerosol of sulfuric acid. chemistrysteps.com

Sulfur Trioxide (SO₃): As the active electrophile in many sulfonation reactions, sulfur trioxide is a highly reactive and aggressive sulfonating agent. numberanalytics.comwikipedia.org It is often used in a mixture with sulfuric acid (oleum) to moderate its reactivity. chemistrysteps.comlibretexts.org

Chlorosulfonic Acid (HSO₃Cl): This is another effective reagent for sulfonation, reacting with benzene to form benzenesulfonic acid and hydrogen chloride. wikipedia.org

| Reagent | Typical Conditions | Reactivity |

| Concentrated H₂SO₄ | Reflux for several hours | Moderate |

| Fuming H₂SO₄ (Oleum) | 40°C for 20-30 minutes | High |

| Sulfur Trioxide (SO₃) | Often used in H₂SO₄ | Very High |

| Chlorosulfonic Acid | Varies | High |

Detailed Mechanistic Pathways of Sulfonation

The sulfonation of benzene is a classic example of an electrophilic aromatic substitution reaction that proceeds through a multi-step mechanism.

Generation of the Electrophile: The actual electrophile in the sulfonation of benzene is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. chemistrysteps.comuomustansiriyah.edu.iq When using concentrated sulfuric acid, the electrophile is generated through a self-reaction where one molecule of H₂SO₄ protonates another. youtube.com In fuming sulfuric acid, SO₃ is readily available. chemistrysteps.comlibretexts.org The sulfur atom in SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms. chemguide.co.ukyoutube.com

Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzene ring acts as a nucleophile and attacks the electrophilic sulfur atom of SO₃. chemguide.co.ukucalgary.ca This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. openochem.orgjove.com The positive charge is delocalized over the carbon atoms of the ring.

Deprotonation and Restoration of Aromaticity: In the final step, a base (such as HSO₄⁻ or water) removes a proton from the sp³-hybridized carbon atom of the sigma complex. ucalgary.ca This step restores the aromaticity of the ring and results in the formation of benzenesulfonic acid. openochem.orgjove.com

Reversibility of Sulfonation and Desulfonation Mechanisms

A unique characteristic of the sulfonation reaction, compared to other electrophilic aromatic substitutions like nitration, is its reversibility. wikipedia.orguomustansiriyah.edu.iq

Sulfonation: The forward reaction, sulfonation, is favored in the presence of concentrated or fuming sulfuric acid. uomustansiriyah.edu.iq The removal of water from the system can also drive the equilibrium towards the formation of the sulfonic acid product. ucalgary.ca

Desulfonation: The reverse reaction, desulfonation, is favored when benzenesulfonic acid is heated with dilute aqueous acid. chemistrysteps.comuomustansiriyah.edu.iq In this process, the sulfonic acid group is removed from the aromatic ring, regenerating benzene. The mechanism of desulfonation is essentially the reverse of sulfonation. The aromatic ring is first protonated, and then the ⁺SO₃H group is expelled to restore aromaticity. chemistrysteps.com This reversibility makes the sulfonate group useful as a temporary blocking group in organic synthesis to direct other substituents to specific positions on the aromatic ring. openochem.orgwikipedia.org

Advanced Synthetic Strategies for this compound Derivatives and Analogues

Beyond the direct sulfonation of benzene, more complex this compound derivatives, such as linear and branched alkylbenzenesulfonates, are synthesized through multi-step processes.

Alkylation-Sulfonation Sequences for Linear and Branched Alkylbenzenesulfonates

Alkylbenzenesulfonates are a major class of anionic surfactants used in detergents. wikipedia.org Their synthesis involves two key steps: alkylation of benzene followed by sulfonation.

Linear Alkylbenzenesulfonates (LAS): The industrial production of LAS typically begins with the Friedel-Crafts alkylation of benzene with long-chain monoalkenes (e.g., dodecene). wikipedia.org This reaction is often catalyzed by strong acids like hydrogen fluoride (B91410) (HF) or a solid acid catalyst. google.com The resulting linear alkylbenzenes (LABs) are then sulfonated using sulfur trioxide to produce the corresponding sulfonic acid, which is subsequently neutralized, commonly with sodium hydroxide. wikipedia.org

Branched Alkylbenzenesulfonates (BAS): Historically, branched alkylbenzenesulfonates were produced by alkylating benzene with propylene (B89431) tetramer, which is a mixture of branched-chain alkenes. wikipedia.org This process, similar to LAS production, involves a Friedel-Crafts alkylation followed by sulfonation. wikipedia.org However, due to environmental concerns regarding their poor biodegradability, the production of BAS has been largely replaced by LAS. wikipedia.org

| Type | Alkylation Step | Sulfonation Step |

| Linear Alkylthis compound (LAS) | Benzene + Linear Alkene (e.g., dodecene) | SO₃ |

| Branched Alkylthis compound (BAS) | Benzene + Propylene Tetramer | SO₃ |

Synthesis from Benzenesulfonyl Chlorides

This compound esters can be synthesized from benzenesulfonyl chloride. wikipedia.org Benzenesulfonyl chloride itself is prepared by the chlorosulfonation of benzene. wikipedia.org It is a reactive compound that serves as a precursor to various derivatives.

The synthesis of this compound esters involves the reaction of benzenesulfonyl chloride with alcohols or phenols. This reaction typically proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonate ester. For example, methyl this compound can be prepared by reacting benzenesulfonyl chloride with sodium methoxide. procurementresource.comgoogle.com This method is also applicable to the synthesis of more complex this compound derivatives by using appropriately substituted alcohols or phenols. jcsp.org.pkrsc.org

Green Chemistry Principles and Catalytic Approaches in this compound Synthesis

The synthesis of benzenesulfonates is increasingly guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous chemicals. scentspiracy.comacs.org Traditional methods for creating benzenesulfonyl chlorides, key precursors to benzenesulfonates, often involve reagents like phosphorus pentachloride or chlorosulfonic acid, which raise environmental and handling concerns. orgsyn.org Modern catalytic approaches aim to mitigate these issues by employing more benign and efficient systems.

A notable green chemistry approach involves the use of catalytic systems that are recoverable and reusable. For instance, metal benzenesulfonates (MBS) mixed with acetic acid have been shown to be effective catalysts for reactions like the protection of hydroxyl groups. psu.edu This system demonstrates a synergistic effect between a Brønsted acid (acetic acid) and a Lewis acid (metal salt), enhancing catalytic activity. psu.edu A key advantage is the facile recovery and reuse of the metal this compound catalyst, which is often only slightly soluble in the reaction medium, allowing for simple phase separation. psu.edu Cobalt(II) this compound hexahydrate, in particular, has demonstrated high efficiency and can be recycled multiple times without a significant drop in activity. psu.edu

Another innovative and green method is the synthesis of this compound esters from phenols using a catalytic amount of potassium fluoride (KF) with N-fluorobenzenesulfonimide (NFSI). chempap.org This reaction proceeds under mild conditions with short reaction times and produces excellent yields. chempap.org The mechanism involves the in situ generation of benzenesulfonyl fluoride. The use of potassium carbonate as a base allows for the regeneration of the KF catalyst, adhering to the green chemistry principle of catalysis over stoichiometric reagents. chempap.org

The use of surfactants as catalysts in aqueous media also represents a green synthetic route. Sodium dodecyl benzene sulfonate (SDBS), for example, has been used as an effective organocatalyst for the synthesis of 4,4'-phenylmethylene-bis(1-phenyl-3-methyl-5-pyrazolones). tandfonline.com The catalytic activity is attributed to the formation of colloidal particles in water, creating a microenvironment that facilitates the reaction. tandfonline.com This method avoids the use of volatile and often toxic organic solvents.

Furthermore, the development of solid acid catalysts, such as benzenesulfonic acid and its derivatives like p-toluenesulfonic acid (PTSA), provides a greener alternative to liquid acids like sulfuric acid for esterification reactions. revistadechimie.ro These solid catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the process and reducing waste. revistadechimie.ro

Table 1: Comparison of Catalytic Systems in Green this compound Synthesis This table summarizes the performance and conditions of various green catalytic approaches for reactions involving benzenesulfonates.

| Catalyst System | Reactants | Product Type | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|---|

| Co(C₆H₅SO₃)₂·6H₂O / HOAc | Benzyl alcohol, Dihydropyran | Tetrahydropyranyl (THP) ether | Reusable catalyst, mild conditions | 98 | psu.edu |

| KF (catalytic) / NFSI | Phenols | This compound esters | Mild conditions, short reaction time | Excellent | chempap.org |

| Sodium Dodecyl Benzene Sulfonate (SDBS) | Benzaldehyde (B42025), 1-phenyl-3-methyl-5-pyrazolone | 4,4'-phenylmethylene-bis(...) | Aqueous medium, organocatalyst | 93 | tandfonline.com |

| p-Toluenesulfonic acid (PTSA) | Acetic acid, n-propanol | n-propyl acetate (B1210297) | Solid acid catalyst, continuous process | ~60 (batch) | revistadechimie.ro |

Ionic Liquid-Mediated Synthesis of Alkylthis compound Intermediates

Ionic liquids (ILs) have emerged as promising solvents and catalysts in organic synthesis due to their negligible vapor pressure, thermal stability, and tunable properties. mdpi.comncsu.edu In the context of this compound chemistry, ILs are particularly valuable for the synthesis of alkylbenzene intermediates, which are precursors to widely used surfactants, the linear alkylbenzene sulfonates (LAS). researchgate.netresearchgate.net

Acidic ionic liquids, such as those based on triethylamine (B128534) hydrochloride-aluminum chloride (Et₃NHCl-AlCl₃), have proven to be highly effective catalysts for the Friedel-Crafts alkylation of benzene with olefins. researchgate.netresearchgate.net This process is a crucial step in producing the alkylbenzene backbone. Research using C₆ and C₈ α-olefins has demonstrated that these ILs can lead to high conversion rates and selectivity for the desired monoalkylbenzene product under optimized conditions. researchgate.net For instance, using an Et₃NHCl-AlCl₃ catalyst system, a 100% conversion of a C₆ α-olefin dimer was achieved with 91.0% selectivity towards the monoalkylbenzene product at 30°C. researchgate.net A significant advantage of using ionic liquids in these reactions is the potential for catalyst recycling, as the product is typically immiscible with the IL phase. researchgate.net

The synthesis of the ionic liquids themselves can also involve this compound anions. For example, 1-ethyl-3-methylimidazolium (B1214524) this compound (EBS), toluenesulfonate (B8598656) (ETS), and xylenesulfonate (EXS) have been synthesized with high yields (91.2% to 99.0%). sdstate.edu These this compound-based ILs have been studied for applications such as the extraction of lignin (B12514952) from biomass, showcasing the versatility of the this compound moiety in designing functionalized ionic liquids. sdstate.edumdpi.comrsc.org

The choice of ionic liquid, including the nature of both the cation and the anion, can significantly influence the reaction outcome and the properties of the resulting products. researchgate.netresearchgate.net Studies have shown that double-chain alkylbenzene sulfonates, derived from intermediates synthesized in ionic liquids, exhibit excellent surfactant properties, in some cases superior to commercially available sodium dodecylbenzene (B1670861) sulfonate. researchgate.net

Table 2: Alkylation of Benzene using Acidic Ionic Liquids This table presents data on the synthesis of alkylbenzene intermediates in the presence of various acidic ionic liquids.

| Ionic Liquid Catalyst | Alkylating Agent | Temperature (°C) | Conversion (%) | Selectivity (Monoalkylbenzene, %) | Reference |

|---|---|---|---|---|---|

| Et₃NHCl-AlCl₃ | C₆ α-olefin dimer | 30 | 100 | 91.0 | researchgate.net |

| Et₃NHCl-FeCl₃ | 1-Hexene | Not specified | High | High | researchgate.net |

| Et₃NHCl-AlCl₃ | Dichloromethane | Moderate | 83.8 | 86.3 | researchgate.net |

Functionalization of Complex Organic Architectures with this compound Moieties

The introduction of a this compound group onto complex organic molecules is a powerful strategy for modifying their physical, chemical, and biological properties. ontosight.aimdpi.com This functionalization can impart water solubility, alter electronic characteristics, or provide a reactive handle for further chemical transformations. wikipedia.orglibretexts.org

One direct method of functionalization is through electrophilic aromatic substitution, where a sulfonic acid group is attached to an aromatic ring. fiveable.me While this is a fundamental reaction, attaching the this compound group to more intricate structures often requires more nuanced approaches. For example, covalent functionalization of nanomaterials like graphene with benzenesulfonic groups has been explored to create advanced materials. acs.orgresearchgate.net In one study, a graphene nanopore was functionalized with a benzenesulfonic group, which significantly enhanced proton transport across the membrane, a crucial feature for developing high-performance proton exchange membranes for energy devices. acs.org

The this compound group can also be incorporated into complex structures through the reaction of benzenesulfonyl chloride with nucleophiles, such as alcohols or amines, present in the target molecule. wikipedia.org This allows the sulfonate moiety to be tethered to a wide range of organic scaffolds.

Furthermore, the this compound group itself can serve as a photoacid generator in advanced materials. In the field of photolithography, imino/imido benzenesulfonates are bound to polymers to create chemically amplified photoresists, where the sulfonic acid generated upon exposure to light catalyzes chemical changes, enabling high-resolution patterning. researchgate.net

In the realm of photocatalysis, sulfone reagents, which are structurally related to sulfonates, have been used in the divergent functionalization of aldehydes. nih.gov While not a direct incorporation of a this compound group, this research highlights the utility of sulfur-based functional groups in mediating complex organic transformations under green, metal-free conditions. nih.gov The versatility of sulfur chemistry allows for the synthesis of complex organosulfur compounds, including those with intricate fused skeletons, which have applications in pharmaceuticals and materials science. bioengineer.org

Structural Characterization and Molecular Architecture

Spectroscopic Applications in Structural Determination

Spectroscopic techniques offer valuable information regarding the electronic and vibrational properties of benzenesulfonate, enabling the identification of functional groups and the analysis of molecular connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for determining the connectivity of atoms and analyzing the conformational landscape of this compound and its derivatives. The chemical shifts of signals in NMR spectra provide insights into the electronic environment of specific nuclei. For benzenesulfonic acid and its alkali metal salts, ¹H and ¹³C NMR spectra have been registered and assigned, revealing information about their molecular structures and the effect of alkali metal ions on electronic charge distribution researchgate.net.

In ¹H NMR, the aromatic protons of the this compound moiety typically resonate in the downfield region (δ 7-9 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonate group. The exact chemical shifts are sensitive to substituents on the benzene (B151609) ring. For instance, in a study of 4-nitrobenzenaminium this compound, ¹H and ¹³C NMR were utilized to elucidate its molecular structure researchgate.net.

Table 1: Representative NMR Chemical Shifts for this compound (Predicted/Observed)

| Nucleus | Chemical Shift Range (δ, ppm) | Assignment | Reference |

| ¹H | ~7.4 - 7.9 (aromatic) | Benzene ring protons | researchgate.nethmdb.ca |

| ¹³C | ~125 - 145 (aromatic) | Benzene ring carbons | researchgate.netmdpi.com |

| ¹³C | ~140 - 150 (C-SO₃) | Carbon directly bonded to sulfonate | researchgate.net |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm proton-proton and proton-carbon connectivities, aiding in the complete assignment of complex this compound derivatives and providing insights into their conformational preferences in solution montclair.eduscience.gov.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the this compound anion and its derivatives, thereby confirming the presence of specific functional groups. The sulfonate group (–SO₃⁻) exhibits distinct absorption bands due to its asymmetric and symmetric stretching vibrations. For example, in sodium this compound, the asymmetric stretching vibrations (νas(SO₃)) are observed around 1200 and 1186 cm⁻¹, while the symmetric stretching vibration (νs(SO₃)) appears at approximately 1049 cm⁻¹ researchgate.net. Bending modes of the sulfonate group, such as δ(oop)s(SO₃) and δ(ip)as(SO₃), are typically found around 628 and 572 cm⁻¹, respectively researchgate.net.

The benzene ring within the this compound structure also contributes characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring are observed in the 1500-1600 cm⁻¹ range researchgate.netmvpsvktcollege.ac.in. Changes in the positions of these aromatic system vibrations in the spectra of this compound salts compared to the acid form can indicate alterations in the electronic charge distribution of the aromatic ring due to coordinated metal ions researchgate.net.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Reference |

| SO₃⁻ | Asymmetric Stretch (νas) | 1200, 1186 | researchgate.net |

| SO₃⁻ | Symmetric Stretch (νs) | 1049 | researchgate.net |

| SO₃⁻ | Bending (δ) | 628, 572 | researchgate.net |

| Aromatic Ring | C=C Stretch | 1500-1600 | researchgate.netmvpsvktcollege.ac.in |

| Aromatic C-H | Stretch | >3000 | mvpsvktcollege.ac.in |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound chromophore, primarily the π-π* transitions of the benzene ring. These transitions typically occur in the ultraviolet region of the electromagnetic spectrum. The position of the maximum absorption wavelength (λmax) and the intensity of the absorption band provide information about the extent of conjugation and the presence of auxochromes or chromophores within the molecule shu.ac.ukazooptics.comuomustansiriyah.edu.iq.

For benzenesulfonic acid and its derivatives, the benzene ring's π-π* transitions lead to absorption bands generally observed in the 200-300 nm range researchgate.netazooptics.comresearchgate.net. For instance, a derivative like 4-nitrobenzenaminium this compound showed a minimum absorption region around 228 nm researchgate.net. The solvent polarity can influence these transitions, often causing a "red shift" (to longer wavelengths) for π-π* transitions in more polar solvents due to attractive polarization forces between the solvent and the absorber, which lower the energy levels of both the excited and unexcited states shu.ac.ukuomustansiriyah.edu.iq.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional structure of this compound and its derivatives in the solid state. This method provides accurate bond lengths, bond angles, torsion angles, and reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding crystal packing and solid-state properties researchgate.netbrynmawr.edupsu.ac.th.

SC-XRD studies have been performed on various this compound salts and derivatives. For example, the crystal structure of creatininium this compound was determined, revealing a monoclinic system with a noncentrosymmetric space group P2₁ researchgate.net. Lattice parameters, such as a=7.0344 Å, b=11.4987 Å, c=7.8380 Å, and a unit cell volume of V=619.01ų, were reported researchgate.net. Intermolecular interactions, often visualized through Hirshfeld surface analysis, play a significant role in stabilizing the crystal lattice researchgate.net. The technique also allows for the study of molecular conformation in the solid state, providing insights into how molecules arrange themselves and any potential conformational changes under different conditions rsc.org.

Conformational Analysis and Stereochemical Considerations in this compound Derivatives

Single-crystal X-ray diffraction is a key tool for visualizing molecular conformation in the solid state rsc.org. It can reveal the relative orientation of the benzene ring and the sulfonate group, as well as the conformation of any attached alkyl or aryl chains in derivatives. For instance, in some biphenyl (B1667301) systems, restricted rotation around the central σ bond can lead to the isolation of conformational enantiomers, though this is less common for simple this compound sparknotes.com. The sulfonate group, with its tetrahedral sulfur atom, can impose steric and electronic effects that influence the preferred conformations of adjacent molecular fragments. Understanding these conformational preferences is important for predicting properties and reactivity.

Advanced Applications in Chemical Systems and Materials Science

Catalytic Roles of Benzenesulfonate Compounds

Benzenesulfonic acid is a strong organic acid, comparable in strength to mineral acids like sulfuric acid, but with weaker oxidizing and corrosive properties. revistadechimie.ro This characteristic makes it and its derivatives valuable as catalysts in a variety of organic reactions. marketresearchintellect.comsolubilityofthings.com

This compound compounds are effective catalysts in both homogeneous and heterogeneous systems for key organic transformations, including esterification and dehydration. revistadechimie.ronih.gov

In homogeneous catalysis , derivatives like p-toluenesulfonic acid (PTSA) and p-phenolsulfonic acid (PPSA) have demonstrated catalytic activity for esterification that is very close to that of sulfuric acid, especially in continuous processes. revistadechimie.ro Dodecylbenzenesulfonic acid (DBSA), an amphiphilic derivative, is particularly effective for esterification and other dehydration reactions (such as etherification and thioetherification) in aqueous media. nih.govacs.orgresearchgate.net DBSA acts as a surfactant-type catalyst, forming emulsion droplets where the hydrophobic interior facilitates the reaction by excluding water molecules that are generated as a byproduct. nih.govacs.org Studies have shown that in the esterification of oleic acid, the reaction rate increases with the hydrophobicity of the this compound catalyst, with DBSA showing significantly higher conversion rates at mild temperatures (40°C) compared to less hydrophobic catalysts like PTSA. researchgate.netmdpi.com

In heterogeneous catalysis , benzenesulfonic acid groups are functionalized onto solid supports like biochar, cellulose (B213188), or silica (B1680970) to create solid acid catalysts. rsc.orgacs.org These heterogeneous catalysts offer advantages in terms of easy separation, recyclability, and reduced equipment corrosion. researchgate.netmdpi.com For example, benzenesulfonic acid-functionalized biochar has been shown to outperform traditional sulfonated biochar in the esterification of oleic acid. rsc.org Similarly, cellulose benzenesulfonic acid (CBSA) has been used as a solid acid catalyst for the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (5-HMF), achieving 100% fructose conversion and an 85% yield of 5-HMF at 140°C. rsc.org

| Catalyst | Reaction | System Type | Key Findings | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) & p-Phenolsulfonic acid (PPSA) | Acetic acid + n-propanol → n-propyl acetate (B1210297) | Homogeneous (Continuous) | Catalytic activity was close to that of sulfuric acid; acetic acid was completely converted. | revistadechimie.ro |

| Dodecylbenzenesulfonic acid (DBSA) | Oleic acid + Methanol (B129727) | Homogeneous | Reaction rate increased with catalyst hydrophobicity; DBSA was more effective than PTSA and sulfuric acid at 40°C. | researchgate.netmdpi.com |

| Cellulose benzenesulfonic acid (CBSA) | Fructose dehydration to 5-HMF | Heterogeneous | Achieved 100% fructose conversion and ~85% 5-HMF yield at 140°C. | rsc.org |

| Benzenesulfonic acid-functionalized biochar | Oleic acid + Methanol | Heterogeneous | Outperformed traditionally sulfonated biochar catalysts. | rsc.org |

The mechanism of this compound-catalyzed reactions has been a subject of detailed investigation. For the esterification of benzenesulfonic acid with methanol, computational studies using Density Functional Theory (DFT) have explored four potential pathways. The results suggest that mechanisms involving a pentacoordinate sulfur intermediate are energetically unfavorable. Instead, the reaction likely proceeds via a low-activation-barrier SN1 pathway, which involves the formation of a sulfonylium cation intermediate, or a moderate-barrier SN2 pathway where protonated methanol acts as the alkylating agent. unizar.es

The kinetics of these reactions are influenced by several factors. In the condensation of 1-phenyl-3-methyl-5-pyrazolone with benzaldehyde (B42025) catalyzed by sodium dodecyl benzene (B151609) sulfonate (SDBS) in an aqueous medium, reaction conditions were optimized to achieve high yields. tandfonline.comtandfonline.com The catalytic activity of SDBS is attributed to its dual role as a catalyst and a surfactant, forming micelles that increase the reaction rate. tandfonline.comtandfonline.com The optimal conditions were found to be a temperature of 40°C, a reaction time of 3 hours, and a catalyst concentration of 5-15 mol%, which resulted in a product yield of up to 93.0%. tandfonline.comtandfonline.com Increasing the temperature beyond this optimum led to a decrease in yield, likely due to the disruption of the micelles. tandfonline.comtandfonline.com

| Parameter | Condition | Product Yield | Observation |

|---|---|---|---|

| Catalyst Conc. (SDBS) | 2.5 mol% | 80.7% | Yield increases with catalyst concentration up to a certain point. |

| 5.0 mol% | 89.0% | ||

| 15 mol% | 90.0% | ||

| Temperature | 33°C | 91.8% | Optimal temperature found to be ~40°C; higher temperatures decrease yield. |

| 40°C | 93.0% | ||

| 70°C | 78.0% | ||

| Reaction Time | 3 hours | 93.0% | Selected as the most effective reaction time for optimal yield. |

Applications in Advanced Materials Development

This compound compounds are integral to the development of advanced materials, serving as dopants, monomers, and functionalizing agents to impart specific properties like conductivity, stability, and improved processability. ontosight.ai

Benzenesulfonates play a crucial role in the synthesis and modification of polymers, particularly conducting polymers. researchgate.net Conducting polymers like polypyrrole (PPy) and polyaniline (PANI) can be "doped" with this compound anions. researchgate.netnih.gov This doping process, which involves the incorporation of the counterion into the polymer matrix during synthesis, is essential for achieving high electrical conductivity. researchgate.netnih.gov

For instance, polypyrrole doped with various alkyl benzenesulfonates has been extensively studied. researchgate.netrsc.org The length of the alkyl chain on the this compound dopant significantly influences the properties of the resulting PPy film. Research has shown that PPy doped with p-(n-butyl)this compound exhibits the highest electronic conductivity, while doping with p-(n-octyl)this compound results in the maximum linear elongation, a key property for applications like artificial muscles. researchgate.net In other systems, sodium this compound has been used as a dopant along with cellulose nanocrystalline to create conductive PPy nano-hydrogels, where the this compound improves interchain charge transport. rsc.org

This compound derivatives are also used as monomers in polymerization. For example, a cross-linked polymer electrolyte membrane with a high density of sulfonic acid groups was synthesized via the radical copolymerization of n-butyl 4-styrenesulfonate and divinylbenzene. acs.org Complex polymers used in resins and coatings can also be formed from the reaction of multiple components including a hydroxy-benzenesulfonic acid salt. ontosight.ai

| Polymer | This compound Derivative | Role | Resulting Property/Application | Reference |

|---|---|---|---|---|

| Polypyrrole (PPy) | p-(n-butyl)this compound | Dopant | Highest electronic conductivity. | researchgate.net |

| Polypyrrole (PPy) | p-(n-octyl)this compound | Dopant | Maximum linear elongation (4%); for polymer actuators. | researchgate.net |

| Polypyrrole (PPy) | Sodium this compound (BSNa) | Dopant | Enhanced interchain charge transport in conductive hydrogels. | rsc.org |

| Polyaniline (PANI) | m-amino benzenesulfonic acid | Co-monomer | Synthesis of conductive nanobelts with antibacterial properties. | auctoresonline.org |

| Cross-linked poly(styrenesulfonic acid) | n-butyl 4-styrenesulfonate | Monomer | Creation of polymer electrolyte membranes. | acs.org |

The incorporation of this compound is a key strategy for creating functional and conductive materials. The sulfonic acid group is highly effective at enhancing electrical properties. ontosight.ai When used as dopants in conducting polymers like PPy, this compound anions facilitate charge transport along the polymer backbone, leading to materials with significant conductivity. researchgate.netrsc.org

Researchers have developed conductive hydrogels by combining polypyrrole with sodium alginate and doping the composite with sodium dodecylbenzene (B1670861) sulfonate (SDBS). rsc.org The SDBS, an anionic surfactant and dopant, plays an important role in defining the morphology and structure of the resulting material due to its large specific surface area and high conductivity. rsc.org In another approach, electrically responsive hydrogels were created using a triblock copolymer functionalized with this compound end groups and mixed with a conductive polymer (PEDOT:PSS). iucr.org The negatively charged this compound groups enabled the hydrogel to achieve a conductivity of 1.44 mS cm⁻¹, which was three times higher than the non-functionalized version. iucr.org This enhanced conductivity is attributed to the electrostatic attraction between the polymer and the functionalized micelles, which creates conductive nanonetworks within the hydrogel. iucr.org

Benzenesulfonates are employed to functionalize nanomaterials like carbon nanotubes (CNTs) and graphene, a process that improves their dispersion in solvents and enhances their intrinsic properties for specific applications. azonano.comrsc.org Covalent functionalization involves creating a strong chemical bond between the this compound group and the nanomaterial surface. acs.org

High-performance nanopapers have been fabricated from aqueous solutions of graphene covalently functionalized with benzenesulfonic acid groups. acs.org These functionalized graphene nanopapers exhibited exceptionally high tensile strength (360 MPa) and Young's modulus (102 GPa). After annealing, they also showed high electrical conductivity (4.45 × 10⁴ S/m). acs.org Similarly, computational studies have shown that functionalizing a graphene nanopore with a benzenesulfonic group can create a highly efficient and selective proton exchange membrane, with a proton diffusion coefficient comparable to or higher than the state-of-the-art material, Nafion. acs.org

| Nanomaterial | This compound Agent | Functionalization Type | Enhanced Property/Application | Reference |

|---|---|---|---|---|

| Graphene | Benzenesulfonic acid | Covalent | High tensile strength (360 MPa) and electrical conductivity (4.45 × 10⁴ S/m) in nanopapers. | acs.org |

| Graphene Nanopore | Benzenesulfonic acid | Covalent (Computational) | Enhanced and selective proton transport for proton exchange membranes. | acs.org |

| Multi-walled Carbon Nanotubes (MWCNTs) | Benzenesulfonic acid | Covalent | Improved electrocatalytic activity for formic acid oxidation when used as a support for Pd nanoparticles. | acs.org |

| Single-walled Carbon Nanotubes (SWCNTs) | Sodium dodecyl benzene sulfonate (SDBS) | Non-covalent (Surfactant) | Stable dispersion in water for creating conductive inks. | mdpi.com |

Surface Science and Interfacial Engineering (e.g., Surfactants, Thin Films, Dewatering Aids)

The this compound moiety is central to the function of many surfactants, which are compounds that lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid. This property is exploited in detergents, thin-film technology, and industrial processes like dewatering.

Surfactants: this compound derivatives, particularly linear alkylbenzene sulfonates (LAS), are a major class of anionic surfactants used in cleaning products. numberanalytics.com The molecular structure of these compounds is amphiphilic, meaning it possesses both a hydrophilic (water-attracting) sulfonate head and a hydrophobic (water-repelling) hydrocarbon tail. This dual nature allows them to break down oils and greases, making them highly effective cleaning agents. marketresearchintellect.com Sodium dodecylthis compound (SDBS) is a prominent example, widely used in applications from household detergents to enhanced oil recovery, where it reduces the interfacial tension between oil and water, facilitating oil extraction. uir.ac.idresearchgate.net Research has shown that the interfacial activity of SDBS can be significantly enhanced by the addition of certain organic salts, which increases the concentration of the surfactant at the oil-water interface. epa.gov

Thin Films: In materials science, this compound derivatives are used to construct and modify thin films—layers of material ranging from nanometers to several micrometers in thickness. mdpi.comkorvustech.com These films can be fabricated using techniques like spin-coating or layer-by-layer assembly. researchgate.net For instance, wedge-shaped amphiphilic compounds based on 2,3,4-tris(dodecyloxy)benzenesulfonic acid can self-organize into columnar structures. acs.org Within these structures, the sulfonate groups align in the center, creating potential channels for ion transport. acs.org This pre-organization can be locked in by photopolymerization, resulting in stable, free-standing foils with embedded ion channels for applications in specialized membranes. acs.org Furthermore, conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) can be doped with this compound derivatives to enhance their conductivity for use in electronic applications. researchgate.net

Dewatering Aids: In industrial processes such as mining and wastewater treatment, removing water from slurries is a critical and energy-intensive step. Chemical dewatering aids, including surfactants and flocculants, are employed to improve efficiency. researchgate.netustb.edu.cn this compound-based surfactants can act as effective dewatering aids. For example, studies on coal slime dewatering have demonstrated that adding sodium dodecylthis compound (SDBS) to the slurry promotes water removal. researchgate.net The surfactant alters the surface properties of the coal particles, reducing the water content of the resulting filter cake. researchgate.netustb.edu.cn Similarly, calcium dodecylbenzene sulfonate is used as an emulsifier and wetting agent, indicating its utility in managing water-solid mixtures. atamanchemicals.com

Supramolecular Assembly and Crystal Engineering of this compound-Containing Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions. Crystal engineering, a subset of this field, involves the design of solid-state structures with desired properties. acs.orgresearchgate.netias.ac.in The this compound anion is a valuable component in this field due to its ability to form robust and predictable interactions.

The this compound group can act as a synthon—a structural unit that can be reliably formed and used in the synthesis of larger supermolecules. lookchem.com It participates in strong hydrogen bonds and coordinates with metal centers, guiding the self-assembly of molecules into well-defined, crystalline architectures. researchgate.net These non-covalent interactions are fundamental to creating complex structures like metal-organic frameworks (MOFs) and coordination polymers. ias.ac.in Researchers utilize the geometric and electronic properties of the this compound ligand to direct the formation of specific network topologies, such as layers, ladders, or more complex three-dimensional arrays. acs.orgias.ac.in For example, benzenesulfonic acid can form an organic salt with amine-containing molecules, and this salt can then serve as a building block for developing larger supramolecular structures with potential applications in materials science. lookchem.com

Utility as Intermediates in Fine Chemical Synthesis

This compound and its parent compound, benzenesulfonic acid, are crucial intermediates in the synthesis of a wide range of specialized organic chemicals. marketresearchintellect.com Their versatility stems from the reactivity of the sulfonic acid group and the stability of the benzene ring. acs.org

Benzenesulfonic acid is a key precursor in the manufacturing of many dyes and pigments. marketresearchintellect.comontosight.aiontosight.ai The introduction of a sulfonate group onto an aromatic chromophore (the part of a molecule responsible for its color) is a common strategy to produce water-soluble dyes. marketresearchintellect.comdataintelo.com This solubility is essential for applying dyes to textiles, paper, and leather in aqueous solutions. marketresearchintellect.comdataintelo.com

A prominent class of dyes synthesized from this compound intermediates is azo dyes, which are characterized by the -N=N- functional group. numberanalytics.comacs.orgontosight.ai The synthesis often involves a diazotization reaction of a sulfonated aniline (B41778) derivative (like sulfanilic acid), which is then coupled with another aromatic compound to form the final azo dye. ontosight.aiatamanchemicals.com The presence of the sulfonate group ensures the dye is water-soluble and can bind effectively to fabrics. numberanalytics.com

Table 1: Examples of this compound Use in Dye Synthesis

| Application Area | Role of this compound | Example Compound Class |

| Textile Dyeing | Imparts water solubility and improves stability | Azo Dyes acs.orgontosight.ai |

| Pigment Production | Acts as a precursor in sulfonation processes | Water-soluble pigments marketresearchintellect.comdataintelo.com |

| Leather & Paper | Ensures vibrant, long-lasting coloration | Sulfonated aromatic dyes marketresearchintellect.com |

In the agrochemical industry, this compound derivatives are used to produce a variety of active compounds, including herbicides, pesticides, and fungicides. acs.orgdataintelo.com The this compound moiety can be a part of the final molecular structure or act as an intermediate that is later modified. acs.orgontosight.ai For instance, compounds like 2-chloro-5-nitro-benzenesulfonic acid serve as building blocks in the synthesis of agrochemicals. ontosight.ai The specific properties of the this compound group can contribute to the biological activity, stability, and formulation of the final product. acs.org Calcium dodecylbenzene sulfonate, for example, is used as an emulsifier in pesticide formulations, ensuring that the active ingredients can be effectively dispersed in water for application. atamanchemicals.com

Beyond specific industries, the this compound group is a fundamental tool in general organic synthesis. atamanchemicals.com One of its most important roles is as an excellent "leaving group." In nucleophilic substitution reactions—a core transformation in organic chemistry—a leaving group is an atom or group of atoms that is displaced from the substrate. The this compound anion is very stable, which makes it readily depart from a molecule, facilitating the formation of a new chemical bond. This property is exploited to build complex organic molecules, including pharmaceuticals and other fine chemicals. acs.orglibretexts.org

Furthermore, reagents like benzenesulfonyl chloride are used to introduce the benzenesulfonyl group onto other molecules, a process that can serve to protect a functional group during a multi-step synthesis or to activate a molecule for subsequent reactions. acs.org Benzenesulfonic acid itself also functions as a strong, organo-soluble acid catalyst in reactions like esterification and polymerization. marketresearchintellect.com

Environmental Dynamics, Degradation Pathways, and Remediation Strategies

Environmental Occurrence and Distribution in Aqueous and Terrestrial Matrices

Benzenesulfonates, particularly linear alkylbenzene sulfonates (LAS), are frequently detected in diverse environmental compartments due to their pervasive application. In aqueous environments, LAS concentrations have been reported in river basins, with ranges from 3.3 to 2406.8 µg/L in the Langat River and 1.9 to 1044.8 µg/L in the Selangor River in Malaysia. researchgate.net The presence of these compounds in surface waters is largely attributed to discharges from municipal wastewater treatment plants (WWTPs) and industrial activities. researchgate.netnih.gov

Studies indicate that in highly contaminated aqueous sites, the dissolved phase of LAS can be less than 20%, whereas in less contaminated sites, it can exceed 60%. researchgate.net The environmental fate of LAS in aquatic systems is significantly influenced by adsorption to suspended solids, especially for homologs with longer alkyl chain lengths, which tend to settle within a few hours. researchgate.net This adsorption process can be more dominant than biodegradation in certain environmental settings. researchgate.net

In municipal wastewater, alkyl phenoxy-benzenesulfonate surfactants (APBS) have been detected in both raw influent and final effluent. Total APBS concentrations in raw influent samples from Canadian municipal treatment plants ranged from 0.9 to 13.6 µg/L, while in final effluent samples, they ranged from below detection limits to 4 µg/L. nih.gov APBS demonstrated greater resistance to removal during wastewater treatment compared to linear alkylbenzene sulfonates. nih.gov

Terrestrial matrices, particularly soils amended with sewage sludge, also serve as significant reservoirs for benzenesulfonates. Sludge can contain high concentrations of LAS due to sorption to primary sludge, precipitation of calcium and magnesium salts of LAS, and limited biodegradation under anaerobic digestion conditions. erasm.orgheraproject.com When sludge is applied to soil as a fertilizer, substantial amounts of these surfactants can enter the terrestrial environment. erasm.org Aerobic biodegradation is considered the primary removal mechanism for LAS in sludge-amended soils. erasm.org Sorption to soil plays a crucial role in determining the residence time of LAS, thereby allowing more time for biodegradation to occur. erasm.org

The distribution of LAS in the environment can also be influenced by the form of the compound. For instance, the presence of calcium and magnesium salts of LAS in the environment, as opposed to the sodium salt used commercially, can impact their environmental behavior. erasm.org Furthermore, differential sorption and biodegradation of LAS components can lead to shifts in alkyl chain length and phenyl-isomer distribution towards increased hydrophobicity in environmental compartments like sludge solids and river sediments. erasm.orgoup.com

The following table summarizes typical environmental concentrations of benzenesulfonates in various matrices:

| Environmental Matrix | Compound Type | Concentration Range | Reference |

| River Water | LAS | 1.9 - 2406.8 µg/L | researchgate.net |

| Raw Wastewater | APBS (total) | 0.9 - 13.6 µg/L | nih.gov |

| Treated Wastewater | APBS (total) | nih.gov | |

| Anaerobically Digested Sludge | LAS | 10,462 ± 5170 µg/g | oup.com |

| Aerobically Digested Sludge | LAS | 152 ± 119 µg/g | oup.com |

| River Sediments (below trickling filter outfall) | LAS | 59.7 - 182.1 µg/g | oup.com |

Biotransformation and Biodegradation Mechanisms

Biotransformation and biodegradation are critical natural processes that mitigate the environmental persistence of benzenesulfonates. These processes are primarily mediated by microbial communities in both aquatic and terrestrial environments.

Microbial Degradation Pathways and Identification of Intermediate Metabolites

Microbial degradation is the most significant removal mechanism for benzenesulfonates in the environment. Linear alkylbenzene sulfonates (LAS) are highly removed during various wastewater treatment processes, including activated sludge (99.3 ± 0.6%), lagoon (98.5 ± 1.8%), oxidation ditch (98.0 ± 4.2%), and rotating biological contact (96.2 ± 6.1%) treatment. oup.com However, trickling filter facilities showed poorer removals (77.4 ± 15.5%). oup.com

The biodegradation of benzenesulfonates often proceeds through a series of steps involving the cleavage of the alkyl chain and the sulfonate group. For dodecyl benzene (B151609) sulfonate (DBS), degradation by Chlorella vulgaris has been shown to produce several intermediate metabolites. Mass spectrometry detected new ion peaks corresponding to macromolecular degraded products (e.g., m/z 355.15869, m/z 299.09473, m/z 271.06379, m/z 243.03234, m/z 215.00125, m/z 171.13848) and smaller molecules (e.g., m/z 146.98299, m/z 117.01806, m/z 59.01227). rsc.org These findings indicate that DBS is broken down into various intermediate products before complete mineralization. rsc.org

In the context of LAS, metabolites of LAS coproducts, such as dialkyl tetralinsulfonates (DATS) and methyl-branched isomers of LAS (iso-LAS), have also been studied. Field data suggest that approximately 50% of these metabolites are not mineralized by activated sludge treatment, with dicarboxylated species accounting for over 12% of them. acs.org Iso-LAS metabolites have shown continued degradation in the aquatic environment even after discharge from sewage treatment plants. acs.org

Enzymatic Mechanisms Implicated in Sulfonate Biodegradation

The biodegradation of sulfonates is facilitated by specific enzymatic systems within microorganisms. Desulfonation, the removal of the sulfonate group, is a crucial step in the complete degradation of these compounds. Various enzymes are involved in this process, including sulfonatases, which catalyze the oxidative or hydrolytic cleavage of the carbon-sulfur bond.

Advanced Oxidation Processes (AOPs) for Benzenesulfonate Degradation

Advanced Oxidation Processes (AOPs) are effective chemical treatment methods for the degradation of recalcitrant organic pollutants like benzenesulfonates, often relying on the generation of highly reactive species, such as hydroxyl radicals (•OH).

Photocatalytic Degradation Mechanisms and Intermediate Product Formation

Photocatalysis, particularly using semiconductor photocatalysts like titanium dioxide (TiO2), is a promising AOP for the degradation of benzenesulfonates. This process involves the absorption of light energy by the catalyst, leading to the generation of electron-hole pairs. These highly reactive species then interact with water and oxygen to produce hydroxyl radicals (•OH), which are potent oxidants capable of non-selectively degrading organic compounds.

While detailed research findings on this compound photocatalytic degradation mechanisms and specific intermediate product formation were not extensively covered in the provided search results, the general principles of photocatalytic degradation apply. The hydroxyl radicals attack the this compound molecule, leading to the breaking of the aromatic ring and the sulfonate group, ultimately resulting in mineralization into carbon dioxide, water, and inorganic ions (sulfate). Intermediate products typically include hydroxylated aromatic compounds, short-chain carboxylic acids, and inorganic sulfate (B86663). The formation of these intermediates depends on the specific photocatalyst, light source, and reaction conditions.

Sonochemical Degradation Studies and Associated Radical Mechanisms

Sonochemical degradation, or sonolysis, utilizes high-frequency sound waves (ultrasound) to induce chemical reactions. When ultrasound passes through a liquid, it creates cavitation bubbles that rapidly grow and collapse. This collapse generates extreme local conditions, including high temperatures (thousands of Kelvin) and pressures (hundreds of atmospheres), leading to the formation of highly reactive free radicals, primarily hydroxyl radicals (•OH), from the sonolysis of water molecules.

These hydroxyl radicals are responsible for the degradation of organic pollutants like benzenesulfonates. The radical mechanisms involved in sonochemical degradation of benzenesulfonates would primarily involve the attack of •OH radicals on the this compound molecule, leading to its fragmentation and subsequent oxidation. Similar to photocatalysis, this process aims for complete mineralization. The specific intermediate products formed during sonochemical degradation would depend on the initial concentration of this compound, ultrasound frequency and intensity, and the presence of other scavengers or promoters. Research in this area would typically involve identifying these intermediates using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to elucidate the degradation pathway.

Influence of Environmental and Operational Parameters on Degradation Kinetics (e.g., pH, Oxidant Concentration, Ultrasound Frequency)

The degradation kinetics of benzenesulfonates are significantly influenced by a range of environmental and operational parameters, including pH, oxidant concentration, and ultrasound frequency. These parameters play a critical role in determining the efficiency and rate of various degradation processes, particularly advanced oxidation processes (AOPs) and sonochemical methods.

pH

The acidity or alkalinity of the environment (pH) profoundly affects the degradation of benzenesulfonates. In sonochemical degradation of benzenesulfonic acid (BSA), the degradation efficiency was observed to decrease at higher pH values, showing an increasing trend in acidic conditions, specifically between pH 3.0 and 7.0 cusat.ac.innih.gov. For instance, photocatalytic degradation of BSA using titanium dioxide (TiO2) demonstrated higher degradation rates at its inherent acidic pH compared to alkaline conditions acs.org. Similarly, for Linear Alkylbenzene Sulfonate (LAS), the optimal pH for photocatalytic degradation was found to be a non-adjusted pH of approximately 5.5 tshe.org. In Fenton oxidation processes, which rely on the generation of hydroxyl radicals, the optimal pH range for the degradation of Linear Alkylbenzene Sulfonates (LAS) is typically acidic, reported to be between pH 3 and 4 hrpub.orgjournal-vniispk.ru. Conversely, ozonation of sodium dodecylthis compound (SDBS) exhibited a faster degradation rate at a more alkaline pH of 10 acs.org. In systems utilizing UV/K2S2O8 for the degradation of azo dyes (which can include benzenesulfonates), an increase in system pH can lead to the formation of hydroxyl radicals from sulfate radicals, thereby influencing the degradation rate nih.gov.

Oxidant Concentration

The concentration of oxidizing agents is a critical factor in the degradation of benzenesulfonates, particularly in AOPs. In UV/H2O2 systems, the degradation of this compound derivatives is generally accelerated by the presence of hydrogen peroxide (H2O2), with the efficiency being dependent on its initial concentration researchgate.net. Research indicates that an optimal H2O2 concentration can be determined to maximize degradation rates researchgate.net. For Fenton and photo-Fenton processes, increasing the concentrations of ferrous ion (Fe2+) and H2O2 typically enhances the removal and degradation rates of Linear Alkylbenzene Sulfonates (LAS) due to increased production of hydroxyl radicals pjoes.com. Optimal conditions for LAS removal via Fenton oxidation have been reported to include 900 mg/L of H2O2 and 170 mg/L of ferrous ion, achieving an 86.5% removal efficiency journal-vniispk.ru. While the direct reactivity of sodium dodecylthis compound (SDBS) with ozone (O3) is relatively low (kinetic constant, k(O3) = 3.68 M-1s-1), its reactivity with hydroxyl radicals (•OH), which can be generated by O3/H2O2 or O3/activated carbon systems, is exceptionally high (k(OH) = 1.16 x 10^10 M-1s-1) acs.orgnih.gov.

Table 1: Kinetic Constants for Sodium Dodecylthis compound (SDBS) Reactions with Oxidants

| Oxidant Type | Kinetic Constant (M⁻¹s⁻¹) | Reference |

| Ozone (O₃) | 3.68 | acs.orgnih.gov |

| Hydroxyl Radical (•OH) | 1.16 x 10¹⁰ | acs.orgnih.gov |

Ultrasound Frequency

Ultrasound frequency significantly impacts the efficiency of sonochemical degradation processes. For benzenesulfonic acid (BSA), studies have shown that degradation efficiency is reduced at both lower and extremely higher ultrasound frequencies cusat.ac.innih.gov. Optimal degradation efficiencies of approximately 83-84% were observed at frequencies of 350 kHz and 620 kHz, whereas a lower frequency of 200 kHz resulted in significantly reduced efficiency (37.21% after 100 minutes) cusat.ac.in. In the context of Sodium Dodecylbenzene (B1670861) Sulfonate (SDBS) degradation, conversion was found to decrease with decreasing ultrasonic frequency, with 80 kHz being more effective than 20 kHz nih.gov. For Linear Alkylbenzene Sulfulfonates (LAS), increasing sonochemical treatment time at a frequency of 130 kHz led to increased degradation researchgate.net.

Table 2: Influence of Ultrasound Frequency on Benzenesulfonic Acid (BSA) Degradation

| Ultrasound Frequency (kHz) | Degradation Efficiency (%) (after 100 min) | Reference |

| 200 | 37.21 | cusat.ac.in |

| 350 | 83 | cusat.ac.in |

| 620 | 84 | cusat.ac.in |

Environmental Remediation Applications and Methodologies

The remediation of this compound-contaminated environments employs a variety of methodologies, primarily focusing on degradation and removal techniques. These strategies aim to transform or eliminate the compounds from water and soil matrices.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a prominent class of technologies for the environmental remediation of benzenesulfonates and other persistent organic pollutants (POPs) researchgate.net. These processes are characterized by the in-situ generation of highly reactive species, predominantly hydroxyl radicals (•OH), which are potent oxidizing agents capable of non-selectively degrading organic compounds hrpub.orgresearchgate.net.

Common AOPs applied to benzenesulfonates include:

Photolysis and UV/H2O2: Direct photolysis using UV light (e.g., 253.7 nm) has been shown to be effective for this compound derivatives, with quantum yields ranging from 0.03 to 0.05 researchgate.netcapes.gov.br. The combination of UV irradiation with hydrogen peroxide (UV/H2O2) significantly enhances degradation by generating hydroxyl radicals researchgate.netcapes.gov.br.

Photocatalysis: Titanium dioxide (TiO2) assisted photocatalysis, often under UV or visible light irradiation, is a widely studied method acs.orgtshe.orgresearchgate.netnih.govscialert.netnih.gov. The process involves the adsorption of benzenesulfonic acid onto the catalyst surface, followed by reaction with photogenerated hydroxyl radicals acs.orgnih.gov. Photocatalytic degradation of this compound on colloidal TiO2 leads to hydroxylation and desulfonation, with total mineralization achievable over time, provided dissolved oxygen is present for aromatic ring cleavage nih.gov. For dodecylthis compound (DBS), TiO2-Cu2O composite oxides demonstrated enhanced photocatalytic activity under visible light, achieving up to 97.3% degradation of DBS nih.gov.

Fenton and Photo-Fenton Oxidation: These processes utilize hydrogen peroxide and ferrous iron (Fe2+) to produce hydroxyl radicals hrpub.orgresearchgate.net. Fenton oxidation has been effectively applied for the removal of Linear Alkylbenzene Sulfonates (LAS), with studies optimizing parameters such as H2O2 and Fe2+ concentrations and pH hrpub.orgjournal-vniispk.rupjoes.com. For instance, an 86.5% removal efficiency for LAS was achieved under optimal Fenton conditions journal-vniispk.ru. The photo-Fenton process, which incorporates UV light, can further enhance degradation rates pjoes.com.

Ozonation: While the direct reaction of benzenesulfonates with ozone can be slow, combining ozonation with other processes like H2O2 or activated carbon can significantly improve degradation by generating hydroxyl radicals acs.orgnih.gov. The combination of heterogeneous photocatalysis with ozonation has shown synergistic effects in increasing the mineralization rate of this compound scispace.com.

Sonochemical Degradation: Ultrasonic irradiation induces acoustic cavitation, leading to the formation of hydroxyl radicals and other reactive species that can degrade benzenesulfonates cusat.ac.innih.govnih.govresearchgate.netatamanchemicals.comrdd.edu.iq. This method has demonstrated effectiveness in degrading benzenesulfonic acid and sodium dodecylthis compound in aqueous media cusat.ac.innih.gov.

Table 3: Optimal Conditions for Linear Alkylbenzene Sulfonate (LAS) Removal via Fenton Oxidation

| Parameter | Optimal Value | Removal Efficiency (%) | Reference |

| Hydrogen Peroxide (H₂O₂) | 900 mg/L | 86.5 | journal-vniispk.ru |

| Ferrous Ion (Fe²⁺) | 170 mg/L | 86.5 | journal-vniispk.ru |

| pH | 4 | 86.5 | journal-vniispk.ru |

| Reaction Time | 20 min | 86.5 | journal-vniispk.ru |

Biodegradation

Biodegradation plays a significant role in the natural attenuation and engineered treatment of benzenesulfonates. Linear Alkylbenzene Sulfonates (LAS) are considered readily biodegradable, having been introduced as a replacement for the less biodegradable branched Alkylbenzene Sulfonates (ABS) atamanchemicals.comresearchgate.net. Microorganisms, including bacterial consortia (e.g., Pseudomonas aeroginosa, Bacillus subtilis, Bacillus aglomerans, Bacillus cereus, Bacillus alvae) and specific strains like Alcaligenes sp. strain O-1, are capable of degrading benzenesulfonates researchgate.netnih.gov. The biodegradation process of dodecylthis compound (DBS) by Chlorella vulgaris involves sequential steps, including chain-shortening oxidation, followed by ring-opening oxidation of the benzene ring, and subsequent degradation of smaller molecules rsc.org. Studies on C12-LAS in sludge-amended soil have reported biodegradation rate constants and half-lives, with a half-life of 23.1 days observed in one laboratory study europa.eu. While the linear carbon chain of dodecylbenzene sulfonic acid biodegrades rapidly, the benzene ring component tends to degrade less quickly europa.eu.

Table 4: Biodegradation Half-life for C₁₂-Linear Alkylbenzene Sulfonate (LAS)

| Compound | Medium | Half-life (days) | Reference |

| C₁₂-LAS | Sludge-amended soil | 23.1 | europa.eu |

Adsorption and Other Methodologies

Adsorption onto solid materials, such as activated carbon, can be employed for the removal of alkyl benzene sulfonates (ABS) from water, although achieving complete removal may require substantial quantities of the adsorbent google.com. Ion-exchange resins containing basic groups have also demonstrated efficacy in removing alkyl benzene sulfonates google.com. The sorption of sodium dodecylthis compound (SDBS) by montmorillonite (B579905), particularly calcium-saturated montmorillonite, occurs primarily through precipitation between the DBS anion and calcium ions released from the montmorillonite via cation exchange nih.gov. Beyond these, emerging techniques like solar-mediated thermo-electrochemical oxidation have been investigated for the degradation of SDBS in wastewater cornell.edu. Furthermore, nanoscale iron particles are being explored as an environmental remediation technique due to their effectiveness in transforming a variety of contaminants, their low cost, and non-toxicity; they can also promote beneficial microbial growth epa.gov.

Advanced Analytical Methodologies for Benzenesulfonate Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are central to the analysis of benzenesulfonates, providing the necessary separation from complex matrices.

UPLC-MS has emerged as a powerful tool for the analysis of benzenesulfonate esters, which are potential genotoxic impurities (PGIs) in pharmaceutical products. lcms.cz By utilizing sub-2-μm particle columns, UPLC significantly reduces analysis times compared to traditional HPLC, often from 30 minutes to under 5 minutes, while providing high resolution. waters.com This technique, coupled with mass spectrometry, offers the selectivity and sensitivity required for detecting low-level impurities without the need for complex derivatization steps. lcms.czwaters.com UPLC-MS methods have been developed for the rapid analysis of methyl, ethyl, and isopropyl esters of benzenesulfonic acid. lcms.cz The ACQUITY UPLC System combined with a PDA and SQ Mass Detector is one such system that provides a robust solution for monitoring these genotoxic impurities. waters.com

A typical UPLC-MS method for this compound esters might employ an ACQUITY UPLC CSH C18 column with a gradient elution using a mobile phase of ammonium (B1175870) acetate (B1210297) and methanol (B129727). lcms.cz Mass detection is often performed in positive electrospray ionization (ESI+) mode, where the esters form ammonium adducts ([M+NH4]+), which are then monitored using single ion recording (SIR) for enhanced sensitivity. lcms.cz

Table 1: UPLC-MS Method Parameters for this compound Ester Analysis

| Parameter | Value |

|---|---|

| LC System | ACQUITY UPLC H-Class |

| Column | ACQUITY UPLC CSH C18, 1.7 µm, 2.1 mm x 50 mm |

| Column Temp. | 40 °C |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 8.0 µL (optimized to 10 μL for methyl ester) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| MS Detector | ACQUITY QDa |

| Ionization Mode | ESI+, ESI- |

| Capillary Voltage | 1.4 kV (positive), 0.8 kV (negative) |

| Cone Voltage | 6 V |

Source: lcms.cz

HPLC coupled with either mass spectrometry (MS) or ultraviolet (UV) detection is a widely used technique for the quantitative analysis of benzenesulfonates. nih.govscribd.com HPLC-MS, in particular, is noted for its ability to determine trace levels of this compound esters in drug substances without requiring derivatization, which is often necessary for GC-based methods. waters.comnih.gov The use of single ion monitoring (SIM) in HPLC-MS enhances selectivity and allows for quantification limits between 2.5 and 5 ng/mL, corresponding to detection limits of 0.01-0.1 ppm in a 50 mg/mL drug solution. nih.gov

HPLC-UV methods are also effective, though potentially less sensitive than MS detection for certain applications. waters.com An optimized HPLC-UV method for linear alkylbenzene sulfonates (LAS) utilized a C18 column with an isocratic mobile phase of 95% acetonitrile (B52724) and 5% 0.7 M acetic acid, achieving recoveries greater than 90%. researchgate.net However, for complex samples, HPLC-UV may have limitations in detecting low levels of impurities. waters.com The choice between HPLC-MS and HPLC-UV often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. waters.comscribd.com

Table 2: HPLC-UV Method Validation for LAS

| Parameter | Result |

|---|---|

| Linearity (R2) | >0.9991 |

| LOD (mg/L) | 0.04 |

| LOQ (mg/L) | 0.12 |

| Recovery (%) | >90 |

Source: scribd.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. filab.fr For non-volatile compounds like benzenesulfonates, a derivatization step is typically required to increase their volatility for GC analysis. alwsci.com Common derivatization methods include methylation or silylation. alwsci.com GC-MS has been traditionally used for monitoring alkyl sulfonate esters, often involving derivatization with reagents like pentafluorothiophenol. waters.com

While effective, the need for derivatization can be time-consuming. lcms.cz However, for certain applications, such as the analysis of volatile benzene (B151609) derivatives in specific matrices like goat's milk, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS has proven to be a simple, green, and efficient method. nih.gov This approach allows for the determination of compounds like ethylbenzene (B125841) and xylenes (B1142099) with good linearity and low detection limits. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and non-volatile compounds, making it well-suited for studying benzenesulfonates and their degradation products in aqueous environments. rsc.org ESI-MS allows for the detection of ions directly from a solution, which is advantageous for monitoring reaction intermediates in real-time. rsc.org For instance, ESI-MS has been used to track the biodegradation of dodecyl benzene sulfonate (DBS) by Chlorella vulgaris, identifying intermediate products by their mass-to-charge ratio. rsc.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the identification of unknown compounds and transformation products. cusat.ac.innih.gov Techniques like time-of-flight (TOF) and Orbitrap mass analyzers, often coupled with liquid chromatography, enable the characterization of complex mixtures without sacrificing resolving power or mass accuracy. cusat.ac.in HRMS has been instrumental in identifying hydroxylated derivatives of benzenesulfonic acid (BSA) formed during sonochemical degradation, providing insights into the degradation mechanism. nih.gov The combination of ESI with HRMS is a powerful tool for elucidating the structures of reaction intermediates. cusat.ac.inmdpi.com

Spectrophotometric and Other Optical Methods for Trace Analysis

Spectrophotometric methods offer a simple and cost-effective approach for the determination of benzenesulfonates, particularly for trace analysis. rsc.orgrsc.org These methods are often based on the formation of an ion-pair between the this compound anion and a cationic dye. rsc.orgnih.gov The resulting complex can then be quantified by measuring its absorbance at a specific wavelength. rsc.orgnih.gov

One such method involves the extraction of an ion-pair formed between phenyltrimethylammonium (B184261) benzenesulphonate and methyl orange into chloroform, with the absorbance measured at 420 nm. rsc.orgrsc.org Another approach for determining sodium dodecylthis compound (SDBS) uses the cationic dye Brilliant Green in an acidic medium, forming a green-colored ion associate that can be measured spectrophotometrically. nih.gov More recent developments have focused on methods that avoid the use of toxic organic solvents by employing near-infrared (NIR) cationic cyanine (B1664457) dyes that exhibit a change in absorbance upon interaction with SDBS. tandfonline.com

These methods have been successfully applied to the analysis of anionic surfactants in wastewater and other environmental samples. nih.govtandfonline.com

Table 3: Comparison of Spectrophotometric Methods for this compound Determination

| Method | Reagent | Wavelength (nm) | Application |

|---|---|---|---|

| Ion-pair extraction | Methyl Orange | 420 | Phenyltrimethylammonium benzenesulphonate |

| Ion associate formation | Brilliant Green | 627 | Sodium dodecylthis compound in wastewater |

| NIR dye interaction | Cationic Cyanine Dye | 770 | Sodium dodecylthis compound in river water |

Surface-Sensitive Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS) for Interfacial Studies

X-ray photoelectron spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative atomic composition and chemical state information from the top 5 to 10 nanometers of a material's surface. eag.commicro.org.au This makes it an ideal tool for studying the interfacial interactions of benzenesulfonates.

XPS has been used to characterize the surface modification of materials, such as polyethersulfone (PES) hollow fiber membranes modified with a copolymer containing hydroxybenzene sulfonic acid. utm.my The analysis can confirm the presence of desired elements and provide information about their chemical bonding environment. eag.comutm.my For example, in the study of aluminum contacts on poly(3,4-ethylenedioxythiophene)–poly(styrenesulfonic acid) (PEDOT–PSS), XPS, with the help of model compounds like benzenesulfonic acid, revealed that the preferred reaction site for aluminum is the SO3- and SO3-H+ groups of the PSS chains. cambridge.org This technique is non-destructive and can be applied to both crystalline and amorphous materials. micro.org.au

Method Development and Validation for Diverse Sample Matrices